molecular formula C21H21NO6S B2918510 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid CAS No. 2137761-07-8

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid

Cat. No. B2918510
CAS RN: 2137761-07-8
M. Wt: 415.46
InChI Key: LVUXMQFWQRXKER-UHFFFAOYSA-N
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Description

This compound is also known by its IUPAC name, 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid . It has a molecular weight of 415.47 .


Molecular Structure Analysis

The compound’s molecular structure consists of a fluorene moiety attached to a thiomorpholine ring via a methoxy carbonyl group . The thiomorpholine ring is further attached to an acetic acid group . The InChI key for this compound is LVUXMQFWQRXKER-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .

Scientific Research Applications

Fluorophore Development

Fluorophores are crucial in biomedical analysis due to their fluorescence properties. A study by Hirano et al. (2004) highlighted the development of a novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid. This fluorophore exhibits strong fluorescence across a wide pH range, stability against light and heat, and utility in fluorescent labeling of carboxylic acids, demonstrating the potential for compounds related to 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid in fluorophore development (Hirano et al., 2004).

Enzyme-activated Surfactants for Carbon Nanotubes

Cousins et al. (2009) explored N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs), leading to homogeneous aqueous CNT dispersions upon enzymatic activation. This innovative approach signifies the application of related compounds in enhancing the dispersion and integration of CNTs in various mediums, crucial for nanotechnology and material science (Cousins et al., 2009).

Cholesterol Biosensor Applications

A novel conducting copolymer, combining a monomer with 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetic acid (Fmoc-Gly-OH), was developed for cholesterol biosensing, as researched by Soylemez et al. (2013). The copolymer matrix displayed promising characteristics for amperometric cholesterol biosensing, indicating the utility of similar compounds in developing sensitive and specific biosensors for healthcare applications (Soylemez et al., 2013).

Oligomer Synthesis for Biomedical Applications

Gregar and Gervay-Hague (2004) synthesized oligomers derived from amide-linked neuraminic acid analogues using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. This study demonstrates the compound's relevance in creating oligomers for potential use in drug delivery and biomolecular recognition, highlighting the versatility of related compounds in synthetic organic chemistry and pharmaceutical science (Gregar & Gervay-Hague, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-20(24)11-14-12-22(9-10-29(14,26)27)21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUXMQFWQRXKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid

CAS RN

2137761-07-8
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy)carbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid
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